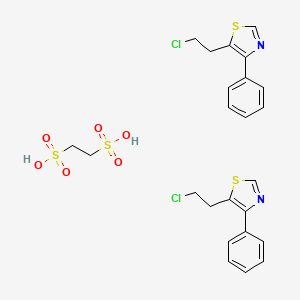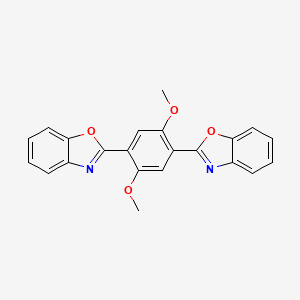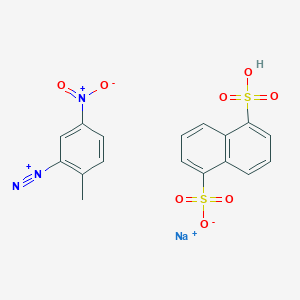
Diazole Red Zh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazole Red Zh is a compound belonging to the diazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Diazoles are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is recognized for its vibrant red color and its utility in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazole Red Zh typically involves the reaction of diazole derivatives with specific reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds, followed by subsequent functionalization to achieve the desired red pigment. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: Diazole Red Zh undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxides, which may alter its color and properties.
Reduction: Reduction reactions can lead to the formation of reduced diazole derivatives with different chemical and physical properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in modifying the properties of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diazole oxides, while reduction can produce reduced diazole derivatives.
科学的研究の応用
Diazole Red Zh has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes and products.
Biology: this compound is employed in staining techniques to visualize biological specimens under a microscope.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
作用機序
The mechanism of action of Diazole Red Zh involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, and metabolic processes.
類似化合物との比較
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its use in pharmaceuticals and as a building block in organic synthesis.
Oxazole: A heterocyclic compound containing one oxygen and one nitrogen atom, used in the synthesis of various bioactive molecules.
Thiazole: A heterocyclic compound with sulfur and nitrogen atoms, known for its presence in many natural products and pharmaceuticals.
Uniqueness of Diazole Red Zh: this compound stands out due to its vibrant red color and its specific applications in dyeing and staining. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
34459-52-4 |
|---|---|
分子式 |
C17H13N3NaO8S2+ |
分子量 |
474.4 g/mol |
IUPAC名 |
sodium;2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8;/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3;/q;2*+1/p-1 |
InChIキー |
FMFWRGMJCTVJOA-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


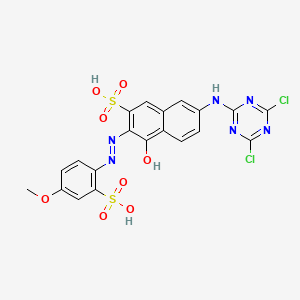
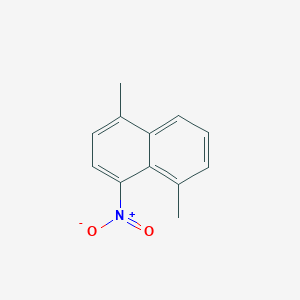
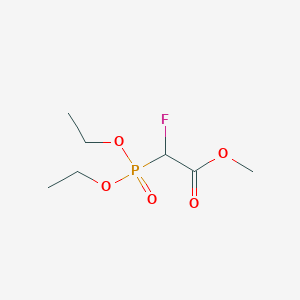
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
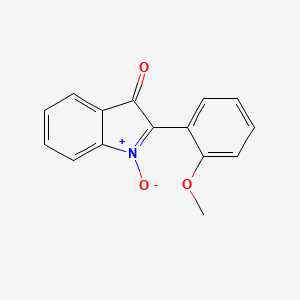
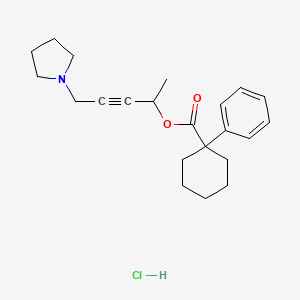
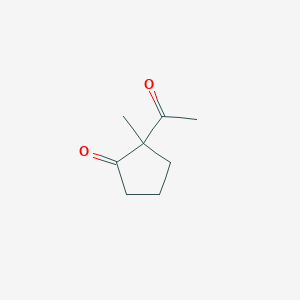
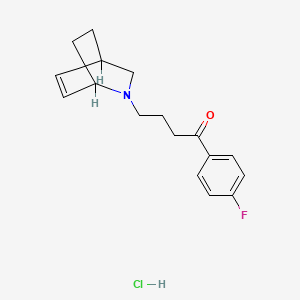
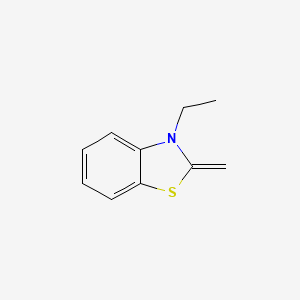
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
